4-(Methoxycarbonyl)stilbene
Overview
Description
4-(Methoxycarbonyl)stilbene is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol .
Synthesis Analysis
Stilbenes, including 4-(Methoxycarbonyl)stilbene, are synthesized by plants in response to various stresses and are derived from the phenylpropanoid pathway . The synthesis of stilbene and its derivatives has been achieved through various synthetic approaches over the last 30 years . These approaches involve carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions .
Molecular Structure Analysis
The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . Stilbenes exist in E and Z conformations each eliciting different pharmacological activities .
Chemical Reactions Analysis
Stilbenes, including 4-(Methoxycarbonyl)stilbene, have been found to exhibit a variety of biological activities such as antimicrobial, antifungal, and anticancer properties . The preparation of these structures via cross-coupling reactions has attracted much attention .
Scientific Research Applications
The photochemical behavior of certain stilbene derivatives, including those with methoxycarbonyl substituents, is influenced by the substituents in their structure. These derivatives exhibit a twisted intramolecular charge transfer (TICT) state, which is significant for understanding their photochemical properties (Yang, Liau, Wang, & Hwang, 2004).
Base-promoted self-condensation reactions of trans-stilbene and diphenylacetylene monomers bearing 4-alkylamino and 4'-methoxycarbonyl groups were explored. The resulting cyclic triamides with a triangular cavity have potential implications in molecular design and synthetic chemistry (Yokoyama et al., 2008).
The interaction of a series of stilbene-based compounds, including those with methoxycarbonyl groups, with tubulin was studied. These findings are relevant for understanding the mechanisms of anticancer agents and designing new therapeutic compounds (Woods et al., 1995).
Methoxy-substituted stilbenes have been investigated for their antioxidant and cytotoxic effects on various cell lines. This research is crucial in understanding the structure-activity relationships of these compounds for potential therapeutic applications (Hasiah et al., 2011).
The synthesis of radiolabeled stilbene derivatives, including methoxylated stilbenes, as potential PET probes for aryl hydrocarbon receptors in cancers, highlights their application in diagnostic imaging and cancer research (Gao et al., 2006).
Future Directions
properties
IUPAC Name |
methyl 4-[(E)-2-phenylethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFZNARASKJAS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)stilbene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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